molecular formula C13H16N2O5 B2413078 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine CAS No. 634174-11-1

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

Cat. No.: B2413078
CAS No.: 634174-11-1
M. Wt: 280.28
InChI Key: ZAARDLPEIQPJSY-UHFFFAOYSA-N
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Description

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is an organic compound with a unique molecular structure that combines a morpholine ring with a nitrophenoxyacetyl group

Scientific Research Applications

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine typically involves the reaction of 3-methyl-4-nitrophenol with chloroacetyl chloride to form 3-methyl-4-nitrophenoxyacetyl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield 3-methyl-4-nitrophenol and morpholine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-[(3-Methyl-4-aminophenoxy)acetyl]morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Methyl-4-nitrophenol and morpholine.

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methyl-4-aminophenoxy)acetyl]morpholine
  • 4-[(3-Methyl-4-nitrophenoxy)acetyl]piperidine
  • 4-[(3-Methyl-4-nitrophenoxy)acetyl]pyrrolidine

Uniqueness

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is unique due to the presence of both a nitrophenoxyacetyl group and a morpholine ring This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-10-8-11(2-3-12(10)15(17)18)20-9-13(16)14-4-6-19-7-5-14/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAARDLPEIQPJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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